molecular formula C8H10F6N2 B1383384 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1803593-35-2

3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1383384
CAS No.: 1803593-35-2
M. Wt: 248.17 g/mol
InChI Key: RBCZSLMKIQFPOP-UHFFFAOYSA-N
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Description

3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is a fluorinated pyrrole derivative. Pyrrole derivatives are known for their significant biological and chemical properties, making them valuable in various scientific and industrial applications. The incorporation of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . This compound interacts with various enzymes and proteins, including those involved in radical chemistry and carbon-centered radical intermediates . The nature of these interactions often involves the formation of stable radical species, which can participate in further biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of trifluoromethyl groups can modulate the activity of enzymes involved in metabolic pathways, leading to altered cellular functions . Additionally, this compound can impact cell signaling by interacting with specific receptors or signaling molecules, thereby affecting downstream processes such as gene expression and protein synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of stable radical intermediates, which can participate in various biochemical reactions . These radicals can interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl groups play a crucial role in stabilizing these radical species, thereby enhancing the compound’s reactivity and efficacy in biochemical contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to radical chemistry and trifluoromethylation . The compound interacts with enzymes and cofactors that facilitate the formation and stabilization of radical intermediates, thereby influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multicomponent reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with hexane-3,4-dione and 1-amino naphthalene under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-(methylthio)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole
  • Methyl 3-(benzylthio)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Comparison: 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity compared to other pyrrole derivatives. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCZSLMKIQFPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

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